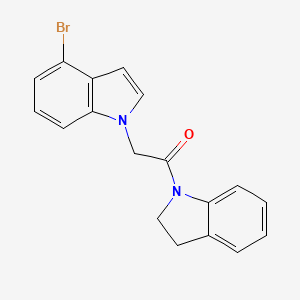
N-(2-methyl-1H-benzimidazol-6-yl)-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-METHYL-1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazoles and indoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials usually include 2-methylbenzodiazole and indole-5-carboxylic acid. The synthesis may involve:
Condensation Reactions: Combining the benzodiazole and indole moieties under acidic or basic conditions.
Amidation Reactions: Forming the carboxamide group through reactions with amines or ammonia.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-METHYL-1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-METHYL-1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or bind to receptor sites, altering cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures.
Indole Derivatives: Compounds with similar indole structures.
Uniqueness
N-(2-METHYL-1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE is unique due to its specific combination of benzodiazole and indole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H14N4O |
|---|---|
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
N-(2-methyl-3H-benzimidazol-5-yl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C17H14N4O/c1-10-19-15-5-3-13(9-16(15)20-10)21-17(22)12-2-4-14-11(8-12)6-7-18-14/h2-9,18H,1H3,(H,19,20)(H,21,22) |
Clave InChI |
WNGQCGHJUPBNGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-Chlorophenyl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14935476.png)
![N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14935491.png)
![N-(6-chloropyridin-3-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B14935499.png)

![3,4,5-trimethoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14935510.png)

![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B14935523.png)
![N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14935526.png)
![methyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate](/img/structure/B14935532.png)
![methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14935556.png)
![N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide](/img/structure/B14935559.png)

![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B14935576.png)

